Zucapsaicin, also known as civamide, is a synthetic capsaicinoid. [] It is the cis-isomer of capsaicin, the pungent active component found in chili peppers. [, ] While structurally similar to capsaicin, zucapsaicin exhibits distinct pharmacological properties. Research indicates its potential therapeutic efficacy in various areas, particularly pain management.
Zucapsaicin is a capsaicinoid compound derived from chili peppers, specifically known for its pungent properties. It is structurally related to capsaicin and exhibits similar biological activities, including pain modulation and potential therapeutic applications. Zucapsaicin is primarily sourced from the Capsicum genus, where it is found in varying concentrations depending on the specific pepper variety.
Zucapsaicin is extracted from the fruits of Capsicum species, particularly red chili peppers. The extraction process involves solvent extraction or supercritical fluid extraction methods to isolate the compound efficiently. Zucapsaicin has been identified in various studies as a significant component contributing to the heat and flavor profile of chili peppers .
Zucapsaicin belongs to the class of compounds known as capsaicinoids, which are alkaloids characterized by their pungent taste and ability to activate sensory neurons. It is classified under the TRPV1 (transient receptor potential vanilloid 1) agonists due to its mechanism of action on pain pathways .
The synthesis of zucapsaicin involves several chemical reactions, primarily focusing on the formation of its amide bond structure. One common method includes the reduction of intermediate compounds using double alkyl borane reducing agents in the presence of a catalyst. This multi-step synthesis can yield zucapsaicin with high purity levels.
The synthesis typically starts with vanillylamine and fatty acid derivatives, which undergo amidation reactions catalyzed by lipases. These reactions can achieve yields ranging from 40% to 59%, depending on the substrate used . Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to purify and characterize zucapsaicin during and after synthesis.
Zucapsaicin has a molecular formula of C_{18}H_{27}NO_{3} and a molecular weight of approximately 305.418 g/mol. Its structure comprises a long hydrophobic alkyl chain attached to a vanillyl moiety, which facilitates its interaction with TRPV1 receptors .
Zucapsaicin undergoes various chemical reactions, including:
Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
Chemical reactions involving zucapsaicin are critical for both its synthesis and modification for therapeutic applications. For instance, studies indicate that zucapsaicin can activate phospholipase C pathways, leading to TRPV1 inactivation and subsequent analgesic effects.
Zucapsaicin acts primarily as an agonist at TRPV1 receptors, which play a crucial role in transducing pain signals. Upon activation, it induces desensitization of nociceptive neurons through three distinct mechanisms:
These processes contribute to both short-term tachyphylaxis and long-term desensitization, effectively modulating pain perception .
Zucapsaicin is typically presented as a white crystalline solid with a melting point between 72°C and 74°C. Its solubility varies depending on the solvent used, with higher solubility observed in organic solvents compared to water.
These properties influence its biological activity and pharmacokinetics, including absorption and distribution within biological systems .
Zucapsaicin has several scientific uses:
Research continues into its potential therapeutic effects beyond pain management, exploring applications in metabolic disorders and inflammation .
Zucapsaicin ((Z)-8-methyl-N-vanillyl-6-nonenamide), the cis isomer of naturally occurring capsaicin, is a synthetic vanilloid compound developed as a topical analgesic targeting neuropathic and osteoarthritic pain [1] [3]. Unlike its trans counterpart derived from chili peppers, zucapsaicin is engineered for enhanced receptor interaction and reduced initial irritancy [8] [10]. It modulates pain signaling primarily through the transient receptor potential vanilloid 1 (TRPV1) channel, leading to neuronal desensitization and decreased release of pro-inflammatory neuropeptides [5] [6]. Approved in Canada (brand name Zuacta®) but not yet FDA-approved, it represents an advancement in TRPV1-targeted therapeutics [4] [8].
Zucapsaicin emerged from systematic efforts to improve capsaicin’s therapeutic profile. Key milestones include:
Table 1: Key Developmental Milestones of Zucapsaicin
Year | Event | Significance |
---|---|---|
1988–1989 | First scalable synthesis reported [8] | Enabled gram-scale production for pharmacological testing. |
2000s | Formulation development (topical, nasal, patch) by Winston Pharmaceuticals [1] | Diversified delivery methods for condition-specific optimization. |
2010 | Health Canada approval (Zuacta®) [1] [8] | First regulatory approval for knee osteoarthritis pain. |
2021 | Phase III trial initiation for cluster headaches (NCT01341548) [6] | Expanded therapeutic potential into neurological disorders. |
Zucapsaicin (C₁₈H₂₇NO₃, molecular weight 305.41 g/mol) shares capsaicin’s molecular formula but features a critical cis (Z) configuration at the C6–C7 double bond in the fatty acyl chain [3] [9]. This distinction drives unique bioactivity:
Table 2: Structural Comparison of Zucapsaicin and Capsaicin
Property | Zucapsaicin | Capsaicin | Biological Consequence |
---|---|---|---|
Double bond configuration | cis (Z) at C6–C7 [9] | trans (E) at C6–C7 | Enhanced TRPV1 binding kinetics [10] |
Molecular flexibility | Bent acyl chain [3] | Linear acyl chain | Improved membrane permeability |
PXRD fingerprint | Peaks at 2θ = 5.9°, 11.9° [7] | Distinct pattern | Polymorph identification and purity control |
Figure 1: Structural diagram highlighting the cis double bond (red) and key functional groups (vanillyl ring, amide bond) in zucapsaicin.
While capsaicin biosynthesizes enzymatically in Capsicum species, zucapsaicin is exclusively synthetic due to the unstable cis configuration:- Biosynthesis (Theoretical): Hypothetically parallels capsaicin:1. Phenylpropanoid pathway yields vanillylamine from ferulic acid.2. Branched-chain fatty acid synthesis generates (Z)-8-methylnon-6-enoic acid.3. Condensation via putative acyltransferase [8].- Industrial Synthesis (Gannett–Orito Method):1. Vanillylamine Preparation: Reduction of vanillin oxime or amidation of vanillyl chloride [8].2. Fatty Acid Coupling:- (Z)-8-Methylnon-6-enoyl chloride + vanillylamine → Zucapsaicin [8].3. Purification Challenges:- cis-to-trans isomerization minimized using low-temperature crystallization.- Patent CN104803872A achieves >99.5% purity via sequential solvent crystallization (e.g., methyl tert-butyl ether → isopropyl ether) [7].
Table 3: Synthetic Routes for Zucapsaicin Production
Step | Reagents/Conditions | Yield/Purity Drivers |
---|---|---|
Vanillylamine synthesis | Vanillin oxime + NaBH₄ [8] | Controlled reduction avoids over-reduction. |
Fatty acid chloridation | (Z)-8-Methylnon-6-enoic acid + SOCl₂ | Anhydrous conditions prevent hydrolysis. |
Amide coupling | Acyl chloride + vanillylamine (base catalyst) | Low temperature (0–5°C) suppresses isomerization. |
Crystallization | Isopropyl ether/hexane mixtures [7] | Selects for cis-isomer; reduces trans-contaminants to <0.3%. |
Zucapsaicin’s efficacy hinges on its stability and solubility profile:
Table 4: Physicochemical and Stability Properties of Zucapsaicin
Property | Value/Condition | Analytical Method | Formulation Implication |
---|---|---|---|
LogP | 3.6 [3] [9] | HPLC | Requires permeation enhancers for topical delivery. |
Melting point | 71.5–74.5°C [1] | Differential Scanning Calorimetry | Confirms crystalline polymorph identity. |
Degradation pathway | cis-trans isomerization (UV), hydrolysis (pH extremes) | HPLC-UV | Opaque packaging; pH-buffered vehicles. |
XRD stability | Maintains peaks at 2θ = 5.9°, 11.9° after 6 months/25°C | Powder XRD | Validates crystalline integrity during storage. |
Figure 2: Degradation pathways of zucapsaicin under stress conditions (UV light, heat, pH extremes).
Table 5: Compound Nomenclature
Nomenclature Type | Name |
---|---|
IUPAC Name | (Z)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide |
Synonyms | Civamide; cis-Capsaicin; Civanex; Zuacta |
CAS Registry Number | 25775-90-0 |
DrugBank ID | DB09120 |
UNII | 15OX67P384 |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1